![molecular formula C8H13NO2 B13173317 Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13173317.png)
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C8H13NO2, and it has a molecular weight of 155.19 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy . This method allows for the efficient and scalable production of the compound, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Wirkmechanismus
The mechanism by which methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s structure suggests it may interact with enzymes or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate: Another bicyclic compound with a similar structure but different ring size.
Methyl 4-aminobicyclo[4.1.0]hexane-1-carboxylate: A compound with a larger bicyclic ring system.
Uniqueness
Methyl 4-aminobicyclo[310]hexane-1-carboxylate is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6H,2-4,9H2,1H3 |
InChI-Schlüssel |
ZVIIBYZHZFJNKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC(C1C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)
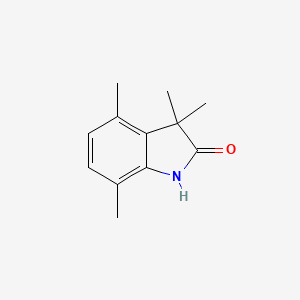
![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)
amine](/img/structure/B13173262.png)
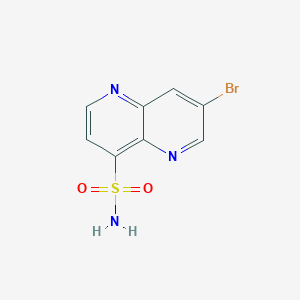

![{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)
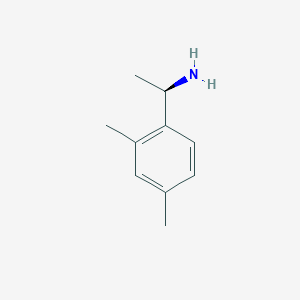
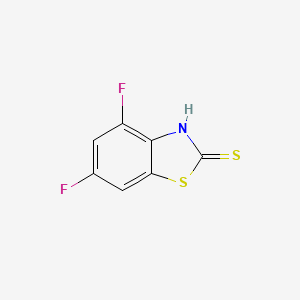
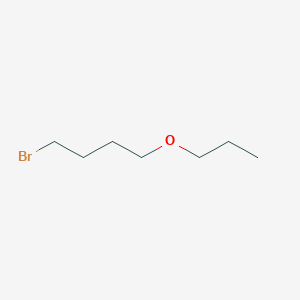
![3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13173314.png)
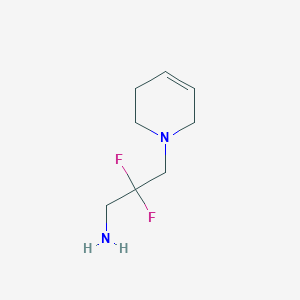
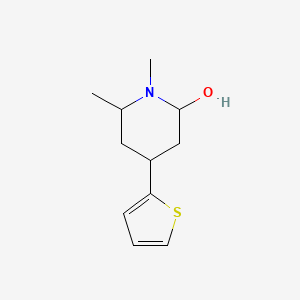
![(1R)-1-[4-(benzyloxy)phenyl]ethanol](/img/structure/B13173332.png)
